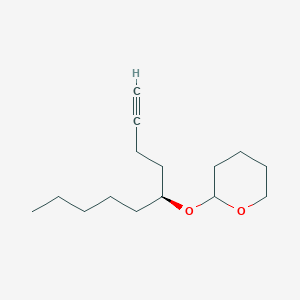

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is a complex organic compound featuring a tetrahydropyran ring structure with a dec-1-yn-5-yloxy substituent

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods

Industrial production of tetrahydropyran derivatives often employs catalytic processes that are efficient and scalable. Lanthanide triflates, for example, are used as catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids, providing high yields of the desired cyclic ethers .

化学反応の分析

Types of Reactions

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

科学的研究の応用

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

作用機序

The mechanism by which 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its ability to form stable cyclic structures makes it valuable in stabilizing reactive intermediates in organic synthesis.

類似化合物との比較

Similar Compounds

Tetrahydropyran: A simpler analog without the dec-1-yn-5-yloxy substituent, commonly used as a protecting group for alcohols.

Dihydropyran: Contains one double bond and is used in similar applications as tetrahydropyran.

Pyran: The parent compound with two double bonds, less stable than its saturated derivatives.

Uniqueness

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

生物活性

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is an organic compound characterized by its tetrahydropyran ring structure and a unique dec-1-yn-5-yloxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antileishmanial agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₆O₂

- Molecular Weight : 238.37 g/mol

- CAS Number : 223734-62-1

Antileishmanial Activity

Recent studies have highlighted the effectiveness of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro testing demonstrated that this compound can inhibit the growth of both promastigote and amastigote forms of the parasite.

Key Findings :

- IC50 Values : The compound exhibited an IC50 value of approximately 3.4 μM for promastigotes, indicating potent activity compared to other tested compounds.

- Mechanism of Action : The compound induces the production of reactive oxygen species (ROS) in L. donovani cells, which correlates with its antiparasitic activity. Higher ROS levels were observed at concentrations corresponding to its IC50, suggesting that oxidative stress may play a critical role in its mechanism .

Cytotoxicity Assessment

The selectivity index (SI) was calculated to evaluate the safety profile of this compound against mammalian cells (e.g., Vero cells). The results indicated a favorable therapeutic window, with significant inhibition of the parasite while maintaining low toxicity to host cells.

| Compound | IC50 (μM) | Cytotoxicity (Vero Cells) | Selectivity Index |

|---|---|---|---|

| This compound | 3.4 | >100 | >29 |

| Endoperoxide Analog | 7.5 | <50 | <6 |

The biological activity of this compound is attributed to its ability to interact with cellular components leading to:

- Oxidative Stress : Induction of ROS production disrupts cellular functions in parasites.

- Cellular Uptake : Studies using confocal microscopy showed that this compound can penetrate L. donovani cells effectively, allowing it to exert its effects intracellularly .

Case Studies

Several research studies have investigated the biological properties of tetrahydropyrans, including derivatives similar to this compound:

-

Study on Endoperoxides and Tetrahydropyrans :

- Researchers synthesized various endoperoxides and their corresponding tetrahydropyrans, assessing their antileishmanial activities.

- Results suggested that while endoperoxides are known for their bioactivity, tetrahydropyrans like 2-((S)-Dec-1-yn-5-yloxy) exhibited comparable effects without requiring the peroxide moiety .

- Comparative Analysis with Similar Compounds :

特性

IUPAC Name |

2-[(5S)-dec-1-yn-5-yl]oxyoxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3/t14-,15?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFVLXNCIATBOG-GICMACPYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC#C)OC1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CCC#C)OC1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。